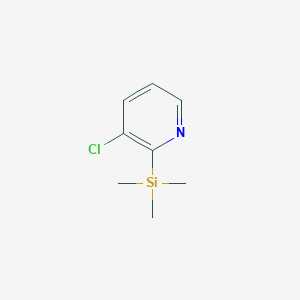

3-Chloro-2-(trimethylsilyl)pyridine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(3-chloropyridin-2-yl)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNSi/c1-11(2,3)8-7(9)5-4-6-10-8/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNOIHNJGVIXXDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C(C=CC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457914 | |

| Record name | 3-CHLORO-2-(TRIMETHYLSILYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79698-47-8 | |

| Record name | 3-CHLORO-2-(TRIMETHYLSILYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Chloro-2-(trimethylsilyl)pyridine: Technical Guide

This guide provides an in-depth technical analysis of 3-Chloro-2-(trimethylsilyl)pyridine , a specialized organosilicon intermediate used in the divergent synthesis of complex heterocyclic scaffolds.

CAS Number: 79698-47-8 Formula: C₈H₁₂ClNSi Molecular Weight: 185.73 g/mol IUPAC Name: this compound[1]

Executive Summary & Strategic Utility

This compound is a bifunctional pyridine building block characterized by the "Pyridyl-Silyl Effect." Unlike simple halopyridines, this compound possesses two distinct reactive handles:

-

C3-Chloro Group: A handle for classical cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (

). -

C2-Trimethylsilyl (TMS) Group: A latent "masked" functionality. It serves as a blocking group to direct regioselectivity or as a transmetallation partner in Hiyama coupling.

Its primary utility lies in Iterative Cross-Coupling , allowing medicinal chemists to sequentially functionalize the pyridine ring at the C2 and C3 positions with high orthogonality.

Chemical Identity & Physical Properties

| Property | Value | Note |

| Appearance | Colorless to pale yellow liquid | Sensitive to moisture; store under inert gas ( |

| Boiling Point | ~85-87 °C (at 100 mmHg) | Estimated based on structural analogs. |

| Density | ~1.05 g/mL | |

| Solubility | DCM, THF, Toluene, Et₂O | Avoid protic solvents (MeOH, H₂O) during storage to prevent protodesilylation. |

| Stability | Moisture Sensitive | The C-Si bond is susceptible to cleavage by strong acids or fluoride ions. |

Synthesis: Directed Ortho Lithiation (DoM)

The most authoritative synthesis utilizes the Directed Ortho Metalation (DoM) strategy. The ring nitrogen of 3-chloropyridine acts as a Directing Metalation Group (DMG), directing lithiation to the C2 position (ortho to nitrogen), which is thermodynamically favored over the C4 position (ortho to chlorine) under these specific conditions.

Mechanism of Action

-

Coordination: The lithium cation of lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) coordinates with the pyridine nitrogen lone pair.

-

Deprotonation: The base removes the proton at C2, forming a 2-lithiopyridine intermediate.

-

Electrophilic Trapping: The lithiated species attacks chlorotrimethylsilane (TMSCl) to yield the product.

Experimental Protocol

Based on the methodology by Choppin et al. (2001)

Reagents:

-

3-Chloropyridine (1.0 equiv)

-

Lithium Diisopropylamide (LDA) (1.1 equiv) [Note: n-BuLi can also be used, but LDA improves regiocontrol]

-

Chlorotrimethylsilane (TMSCl) (1.2 equiv)

-

Dry THF (Solvent)

Step-by-Step Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add anhydrous THF.

-

Base Formation: Cool the THF to -78 °C . Add LDA solution dropwise.

-

Lithiation: Add a solution of 3-chloropyridine in THF dropwise over 20 minutes. Maintain temperature below -70 °C.

-

Critical Checkpoint: Stir for 1 hour at -78 °C. The solution typically turns yellow/orange, indicating the formation of the lithiated species.

-

-

Quench: Add TMSCl dropwise.

-

Warming: Allow the reaction to warm slowly to room temperature over 2 hours.

-

Workup: Quench with saturated

. Extract with -

Purification: Distillation under reduced pressure is preferred over silica chromatography to avoid desilylation by acidic silica sites.

Reactivity Profile & Applications

A. Hiyama Cross-Coupling (C2 Functionalization)

The TMS group at C2 is activated by the electron-withdrawing nature of the pyridine ring and the adjacent C3-Chloro substituent. This makes the compound an excellent partner for Hiyama Coupling .

-

Reagent System:

/ Ligand / TBAF (Fluoride source). -

Mechanism: Fluoride attacks the silicon, forming a pentacoordinate silicate intermediate which undergoes transmetallation with Palladium.[3]

-

Outcome: Formation of 2-aryl-3-chloropyridines.

B. Ipso-Halodesilylation (C2 Halogen Exchange)

The TMS group can be swapped for a halogen (Iodine or Bromine), creating a highly reactive 2-halo-3-chloropyridine scaffold.

-

Reagent: Iodine monochloride (ICl) or

. -

Utility: Converts the "masked" TMS group into an iodide, which is far more reactive in Ullmann or Sonogashira couplings than the C3-chloride.

C. Orthogonal Functionalization Strategy

This compound allows for "programmed" synthesis:

-

Step 1: Perform Suzuki coupling at C3-Cl (using mild conditions that preserve the C-Si bond).

-

Step 2: Perform Hiyama coupling or Ipso-iodination at C2-TMS .

Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis capabilities of this compound.

Caption: Divergent synthesis pathways showing C2-selective (Hiyama/Ipso) and C3-selective (Suzuki) transformations.

Safety & Handling (MSDS Summary)

-

Hazards:

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

Flammability: Flash point likely <100°C; treat as a combustible liquid.

-

-

Storage:

-

Store at 2-8°C (Refrigerate).

-

Keep under Argon/Nitrogen atmosphere.

-

Incompatible Materials: Strong oxidizing agents, strong acids, fluoride salts (unless intended for reaction).

-

References

-

Choppin, S., Gros, P., & Fort, Y. (2001). Regioselective lithiation of 3-halopyridines: A convenient access to 2,3-disubstituted pyridines. European Journal of Organic Chemistry.[1]

-

Pierrat, P., Gros, P., & Fort, Y. (2005). Hiyama Cross-Coupling of Chloro-, Fluoro-, and Methoxypyridyltrimethylsilanes.[4] Organic Letters.

-

ChemicalBook. (n.d.). This compound Product Entry.

-

Sorensen, U. S., & Pombo-Villar, E. (2005). Pyridine-directed lithiation: synthesis of novel 2,3-disubstituted pyridines. Tetrahedron.[2][5][6]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

Technical Guide: Regioselective Synthesis of 3-Chloro-2-(trimethylsilyl)pyridine

This guide details the high-precision synthesis of 3-chloro-2-(trimethylsilyl)pyridine starting from 3-chloropyridine. It addresses the critical regioselectivity challenges inherent in pyridine functionalization and provides a validated protocol using the BuLi/LiDMAE (Lithium 2-(dimethylamino)ethoxide) superbase system to achieve exclusive C2 selectivity, overcoming the standard C4-lithiation bias of LDA.

Executive Summary

The synthesis of this compound is a pivotal transformation in medicinal chemistry, creating a versatile building block where the silyl group serves as a mask for the C2 position or a handle for further cross-coupling (Hiyama).

The Challenge: Direct lithiation of 3-chloropyridine using standard bases (e.g., LDA,

The Solution: This guide utilizes a chelation-controlled lithiation strategy mediated by the BuLi/LiDMAE superbase aggregates. This reagent system leverages the coordination of the pyridine nitrogen to direct the base specifically to the C2 position , overriding the directing effect of the chlorine atom and ensuring high regioselectivity (>98:2).

Strategic Analysis: The Regioselectivity Paradox

To understand the protocol, one must understand the competing directing forces.

| Parameter | C2 Position (Target) | C4 Position (Undesired) |

| Electronic Activation | High (Inductive effect of N and Cl). | High (Inductive effect of Cl).[1] |

| Steric Environment | Crowded (Flanked by N lone pair and Cl). | Accessible (Only flanked by Cl). |

| Directing Group (DG) | Pyridine Nitrogen (requires specific base). | Chlorine (dominant with LDA). |

| Standard Outcome (LDA) | Minor Product (<5%). | Major Product (>95%). |

Mechanistic Pathway Diagram

The following diagram illustrates the divergence between the standard kinetic pathway (LDA) and the chelation-controlled pathway (BuLi/LiDMAE).

Caption: Divergent lithiation pathways. LDA favors steric freedom (C4), while BuLi/LiDMAE forces nitrogen-directed C2 functionalization.

Experimental Protocol

This protocol is adapted from the work of Gros and Fort , optimized for reproducibility in pharmaceutical development contexts.

Reagents and Materials[1][2][3][4][5][6][7][8][9][10][11][12]

-

Substrate: 3-Chloropyridine (98%+, distilled over CaH₂ if necessary).

-

Base Components:

-

-Butyllithium (

-

2-(Dimethylamino)ethanol (DMAE): Dried over molecular sieves (4Å).

-

-Butyllithium (

-

Electrophile: Trimethylsilyl chloride (TMSCl), freshly distilled.

-

Solvent: Anhydrous Hexane (primary) or THF (if solubility issues arise, though hexane enhances the aggregate formation).

Step-by-Step Methodology

Step 1: Preparation of the BuLi/LiDMAE Aggregate (In Situ)

-

Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

-

Cool the flask to -10°C under an inert atmosphere (N₂ or Ar).

-

Add anhydrous hexane (20 mL per 10 mmol scale).

-

Add

-BuLi (2.2 equiv). -

Slowly add DMAE (1.1 equiv) dropwise over 10 minutes.

-

Note: The stoichiometry is crucial. You are forming a "unimetal superbase" consisting of BuLi complexed with the lithium alkoxide of DMAE.

-

Observation: A white suspension or turbid solution will form. Stir for 15 minutes at -10°C to ensure aggregate formation.

-

Step 2: Directed Lithiation [2]

-

Cool the reaction mixture to -78°C (dry ice/acetone bath).

-

Add 3-Chloropyridine (1.0 equiv) dropwise.

-

Rate: Addition should take ~10-15 minutes to maintain internal temperature below -70°C.

-

-

Stir the mixture at -78°C for 1 hour .

-

Mechanistic Insight: During this time, the LiDMAE aggregates coordinate to the pyridine nitrogen, bringing the active BuLi species into proximity with the C2 proton (Complex Induced Proximity Effect - CIPE).

-

Step 3: Electrophilic Trapping

-

Add TMSCl (2.5 equiv) dropwise at -78°C.

-

Allow the reaction to stir at -78°C for 30 minutes.

-

Remove the cooling bath and allow the mixture to warm to room temperature over 2 hours.

-

Checkpoint: The solution typically turns from turbid/yellowish to clear/white precipitate (LiCl).

-

Step 4: Workup and Purification

-

Quench the reaction with saturated aqueous NH₄Cl (hydrolysis of excess silanes).

-

Extract with Diethyl Ether (3 x 20 mL).

-

Wash combined organics with Brine, dry over MgSO₄, and concentrate in vacuo.

-

Purification: Flash column chromatography (Silica Gel).

-

Eluent: Hexane/EtOAc (95:5). The silylated product is non-polar.

-

Yield Expectation: 75–85%.

-

Validation and QC Data

To ensure the protocol was successful, you must validate the regiochemistry. The NMR shifts of the aromatic protons are diagnostic.

NMR Diagnostic Table

| Compound | ¹H NMR (CDCl₃) Key Signals | Coupling Constants ( |

| 3-Chloropyridine (Start) | ||

| 3-Chloro-4-TMS (Undesired) | H2 is a singlet. Loss of H4 signal. | |

| 3-Chloro-2-TMS (Target) | H2 is absent. H4 shows |

Critical QC Check: In the target product, you should observe a doublet of doublets at ~8.45 ppm (H6) and ~7.60 ppm (H4). If you see a singlet near 8.5 ppm, you have made the C4 isomer.

Safety and Stability (E-E-A-T)

-

Halogen Dance Risk: While 3-halopyridines are prone to "Base-Catalyzed Halogen Dance" (BCHD), the C2-lithio species generated here is thermodynamically stable at low temperatures and does not undergo migration if the temperature is kept at -78°C during the lithiation phase.

-

Reactivity: The product, this compound, is stable to air and moisture for short periods but should be stored under inert gas to prevent protodesilylation (loss of the TMS group).

-

Hazard:

-BuLi is pyrophoric. DMAE is corrosive. Perform all operations in a fume hood.

References

-

Choppin, S., Gros, P., & Fort, Y. (2001).[2] "First Regioselective C-2 Lithiation of 3- and 4-Chloropyridines". European Journal of Organic Chemistry, 2001(3), 603–606.[2]

- Relevance: Defines the BuLi/LiDMAE protocol for C2 selectivity.

-

Schlosser, M. (2005).[3] "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization". Angewandte Chemie International Edition, 44(3), 376-393.

- Relevance: Authoritative review on superbase mechanisms and site-selective lithi

-

Gribble, G. W., & Saulnier, M. G. (1980). "Lithiation of 3-halopyridines". Tetrahedron Letters, 21(43), 4137-4140.

- Relevance: Establishes the baseline reactivity (C4 selectivity) of LDA, contrasting with the method used above.

Sources

- 1. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sci-Hub. First Regioselective C-2 Lithiation of 3- and 4-Chloropyridines / European Journal of Organic Chemistry, 2001 [sci-hub.jp]

- 3. Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines | MDPI [mdpi.com]

3-Chloro-2-(trimethylsilyl)pyridine: A Bifunctional Scaffold for Orthogonal Pyridine Functionalization

This guide serves as a definitive technical resource for 3-Chloro-2-(trimethylsilyl)pyridine , a bifunctional heterocyclic building block. It is designed for medicinal chemists and process engineers requiring precise control over pyridine functionalization.

Executive Summary

This compound (CAS: 79698-47-8) is a specialized organosilicon intermediate that enables orthogonal functionalization of the pyridine ring. Unlike standard halopyridines, this molecule possesses two distinct reactive handles:

-

C2-Trimethylsilyl (TMS) Group: A "masked" nucleophile active in Hiyama cross-coupling or ipso-substitution, serving simultaneously as a steric blocking group.

-

C3-Chlorine Atom: An electrophilic handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.

Its strategic value lies in its ability to undergo chemoselective reactions—chemists can functionalize the C3 position while retaining the C2-TMS group, or conversely, activate the C2-TMS group while preserving the C3-chloride.

Chemical & Physical Profile

| Property | Data |

| CAS Number | 79698-47-8 |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₂ClNSi |

| Molecular Weight | 185.73 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | ~85-87 °C (at 100 mmHg) |

| Solubility | Soluble in CH₂Cl₂, THF, Toluene, Et₂O |

| Stability | Moisture sensitive (protodesilylation risk); store under inert atmosphere |

Synthetic Access

Accessing this scaffold requires navigating the regioselectivity rules of pyridine lithiation. The "Halogen Dance" phenomenon often complicates lithiation of 3-halopyridines, favoring the C4 position. However, specific kinetic controls allow for C2-selective synthesis.

Method A: Direct Lithiation (Kinetic Control)

Reference: Eur. J. Org. Chem. 2001, 3, 603-606. Direct lithiation of 3-chloropyridine using n-butyllithium at low temperatures favors the C2 position due to the directing effect of the pyridine nitrogen, provided the temperature is strictly maintained to prevent isomerization to the thermodynamic C4-lithio species.

-

Reagents: 3-Chloropyridine, n-BuLi, TMSCl.[1]

-

Conditions: THF, -78 °C to -60 °C.

-

Mechanism: Nitrogen-Directed Ortho-Lithiation (DoM).

Method B: Halogen-Metal Exchange (High Precision)

For applications requiring isomerically pure material free of C4-byproducts, the halogen exchange route is preferred.

-

Precursor: 2-Bromo-3-chloropyridine.

-

Reagents: n-BuLi (1.0 equiv), TMSCl.

-

Logic: The C2-Br bond is significantly more labile toward Lithium-Halogen exchange than the C3-Cl bond, guaranteeing exclusive C2-silylation.

Reactivity Profile & Mechanisms

The utility of this compound stems from the distinct reactivities of the C-Si and C-Cl bonds.

Pathway A: Hiyama Cross-Coupling (C2 Activation)

The TMS group at C2 is activated by fluoride sources (e.g., TBAF, TASF) to form a hypervalent silicon species. This pentacoordinate silicate undergoes transmetallation with Palladium.

-

Uniqueness: The pyridine nitrogen proximal to the silicon atom can facilitate coordination, stabilizing the transition state.

-

Outcome: Formation of 2-aryl-3-chloropyridines.

-

Chemospecificity: The C3-Cl bond remains intact under standard Hiyama conditions (RT, Pd catalyst), allowing for subsequent reactions.

Pathway B: Suzuki/Buchwald Coupling (C3 Activation)

The C3-chlorine is a standard electrophile. However, the bulky TMS group at C2 exerts steric pressure.

-

Catalyst Choice: Requires active catalysts (e.g., Pd(dtbpf)Cl₂ or Pd-XPhos) to overcome steric hindrance.

-

Outcome: Formation of 2-TMS-3-arylpyridines.

-

Stability: The C-Si bond is stable to the basic conditions of Suzuki coupling (carbonate/phosphate bases), provided no fluoride is present.

Pathway C: Ipso-Substitution

Electrophiles (E⁺) can displace the TMS group in an ipso-substitution mechanism.

-

Reagent: ICl (Iodine monochloride).

-

Product: 3-Chloro-2-iodopyridine (a highly valuable bis-halo intermediate).

Visualizing the Reactivity Landscape

The following diagram maps the divergent synthetic pathways available from this core scaffold.

Caption: Divergent synthesis and orthogonal functionalization pathways for this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis via Directed Lithiation

Objective: Synthesis of this compound (Scale: 10 mmol).

-

Setup: Flame-dry a 100 mL Schlenk flask and flush with Argon.

-

Solvent: Add anhydrous THF (30 mL) and 3-chloropyridine (1.14 g, 10 mmol).

-

Lithiation: Cool the solution to -78 °C (dry ice/acetone bath).

-

Addition: Add n-BuLi (1.6 M in hexanes, 10.5 mmol, 6.6 mL) dropwise over 15 minutes. Critical: Maintain temperature below -70 °C to prevent halogen dance to C4.

-

Stirring: Stir at -78 °C for 1 hour. The solution typically turns yellow/orange.

-

Quench: Add TMSCl (1.2 g, 11 mmol) dropwise.

-

Warming: Allow the mixture to warm to room temperature over 2 hours.

-

Workup: Quench with sat. NH₄Cl (10 mL), extract with Et₂O (3 x 20 mL). Dry combined organics over MgSO₄.

-

Purification: Concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc 95:5) to yield the product as a colorless liquid.

Protocol 2: Hiyama Cross-Coupling (C2-Arylation)

Objective: Coupling with 4-iodoanisole to form 3-chloro-2-(4-methoxyphenyl)pyridine.

-

Reagents: Combine this compound (1.0 equiv), 4-iodoanisole (1.1 equiv), and Pd(PPh₃)₄ (5 mol%).

-

Solvent: Dissolve in anhydrous THF.

-

Activation: Add TBAF (1.0 M in THF, 2.0 equiv) dropwise at Room Temperature.

-

Reaction: Stir at RT for 12–24 hours under inert atmosphere.

-

Observation: The solution darkens as Pd(0) turns over.

-

Workup: Filter through a celite pad, concentrate, and purify via silica column.

-

Note: The C3-Cl bond remains intact, available for a second coupling step.

-

References

-

Synthesis via Lithiation: Choppin, S., Gros, P., & Fort, Y. (2001). "Regioselective Lithiation of 3-Halopyridines: Synthesis of 3-Halo-2-(trimethylsilyl)pyridines". European Journal of Organic Chemistry, 2001(3), 603–606.

-

Hiyama Coupling Methodology: Pierrat, P., Gros, P., & Fort, Y. (2005).[2] "Hiyama Cross-Coupling of Chloro-, Fluoro-, and Methoxypyridyltrimethylsilanes: Room-Temperature Novel Access to Functional Bi(het)aryl". Organic Letters, 7(4), 697–700.

-

General Hiyama Mechanism: Hiyama, T., & Hatanaka, Y. (1988). "Palladium-catalyzed cross-coupling reaction of organosilicon compounds". Pure and Applied Chemistry, 66, 1471.

-

Halogen Dance Review: Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). "Halogen Dance Reactions—A Review". Chemical Society Reviews, 36, 1046-1057.

Sources

(3-chloropyridin-2-yl)-trimethylsilane structure

Technical Monograph: (3-Chloropyridin-2-yl)-trimethylsilane Role: Advanced Precursor for 2,3-Pyridyne Generation & Fused Heterocycle Synthesis

Executive Summary

(3-Chloropyridin-2-yl)-trimethylsilane (CAS: 77332-76-4) represents a critical class of masked heteroarynes . Unlike traditional aryne generation methods that require harsh strong bases (e.g., n-BuLi) to induce elimination, this organosilane allows for the generation of 2,3-pyridyne under mild, fluoride-mediated conditions.

For the medicinal chemist, this molecule solves a fundamental problem: How to functionalize the C3 position of pyridine while simultaneously forming a bond at C2. By serving as a stable precursor to the highly reactive 2,3-pyridyne intermediate, it enables the rapid construction of fused heterocyclic systems (e.g., naphthyridines, isoquinolines) via cycloadditions and nucleophilic insertions, which are ubiquitous in kinase inhibitors and GPCR ligands.

Structural Analysis & Electronic Properties

The utility of this molecule is dictated by the specific electronic relationship between the trimethylsilyl (TMS) group at C2 and the chlorine atom at C3.

| Property | Value / Characteristic | Significance |

| Molecular Formula | C₈H₁₂ClNSi | MW: 185.73 g/mol |

| C2-Si Bond | Weak (~76 kcal/mol) | High susceptibility to fluoride attack (Si-F bond > 135 kcal/mol). |

| C3-Cl Bond | Leaving Group | Moderate leaving group ability. Requires proximal carbanion for elimination. |

| Stability | High | Unlike 2-lithio-3-chloropyridine (which must be used at -78°C), this silane is bench-stable. |

| Boiling Point | ~222°C | High boiling point allows for purification via distillation. |

Mechanistic Insight: The TMS group acts as an "electrofuge." Upon exposure to a fluoride source (CsF or TBAF), the silyl group is cleaved, generating a transient carbanion at C2. This anion is perfectly positioned to displace the chlorine at C3 via an E2-type elimination, collapsing to form the 2,3-pyridyne.

Synthetic Pathways

To ensure high regiochemical fidelity, the synthesis must avoid the "halogen dance" mechanisms common in pyridine chemistry. Two primary routes are recommended.

Route A: Halogen-Metal Exchange (The "Gold Standard" for Purity)

This method is preferred for small-scale, high-purity applications because it guarantees the position of the silyl group.

-

Starting Material: 2-Bromo-3-chloropyridine.

-

Reagent: n-Butyllithium (1.1 equiv).

-

Mechanism: Lithium-Bromine exchange is kinetically faster than deprotonation.

-

Quench: Trimethylsilyl chloride (TMSCl).[1]

Route B: Directed Ortho Metalation (DoM) (The "Atom Economy" Route)

Direct lithiation of 3-chloropyridine is challenging due to competition between C2 (inductive activation by N) and C4 (directed by Cl).

-

Note: Standard LDA often yields mixtures. The use of LiDMAE (Lithium dimethylaminoethoxide) or LiTMP is required to favor C2 lithiation over C4.

Figure 1: The high-fidelity synthesis via Halogen-Metal Exchange prevents regioisomeric mixtures common in direct deprotonation.

Core Application: 2,3-Pyridyne Generation

The value of (3-chloropyridin-2-yl)-trimethylsilane lies in its reactivity with fluoride.

Mechanism of Action

-

Desilylation: Fluoride attacks the silicon atom.

-

Anion Formation: A localized negative charge forms at C2.

-

Elimination: The lone pair at C2 pushes into the ring, ejecting the chloride at C3.

-

Pyridyne Formation: A strained triple bond forms between N1-C2-C3-C4.

This intermediate is highly electrophilic and will rapidly undergo reactions with nucleophiles or dienes.

Figure 2: The fluoride-induced elimination pathway allows for mild generation of pyridynes, avoiding strong bases that would decompose sensitive substrates.

Experimental Protocol: Synthesis & Utilization

Protocol A: Synthesis of (3-Chloropyridin-2-yl)-trimethylsilane

Source Validation: Adapted from standard organolithium protocols (See Ref 1, 3).

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvent: Add anhydrous THF (50 mL) and 2-bromo-3-chloropyridine (1.92 g, 10 mmol). Cool to -78°C (dry ice/acetone bath).

-

Exchange: Dropwise add n-BuLi (1.6 M in hexanes, 6.9 mL, 11 mmol) over 15 minutes.

-

Critical Checkpoint: The solution typically turns yellow/orange. Stir for 30 minutes at -78°C to ensure complete exchange.

-

-

Quench: Add TMSCl (1.4 mL, 11 mmol) dropwise.

-

Warm Up: Allow the reaction to warm to room temperature over 2 hours.

-

Workup: Quench with saturated NH₄Cl (aq). Extract with Et₂O (3x). Dry organics over MgSO₄ and concentrate.

-

Purification: Distillation under reduced pressure (Kugelrohr) or flash chromatography (Hexanes/EtOAc 95:5).

Protocol B: Pyridyne Trapping (Diels-Alder Cycloaddition)

Application: Synthesis of 5,8-epoxy-5,8-dihydroisoquinoline derivatives.

-

Reagents: Dissolve (3-chloropyridin-2-yl)-trimethylsilane (1.0 equiv) and Furan (5.0 equiv) in Acetonitrile (CH₃CN).

-

Activation: Add CsF (2.5 equiv).

-

Conditions: Stir at room temperature for 12 hours.

-

Note: Acetonitrile is critical as it solubilizes CsF sufficiently for the reaction to proceed without dissolving the silica glassware aggressively.

-

-

Result: The 2,3-pyridyne generated in situ is immediately trapped by furan to form the Diels-Alder adduct.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Synthesis) | Incomplete Li/Br exchange or moisture. | Ensure -78°C is maintained; titrate n-BuLi before use. |

| Regioisomers (Synthesis) | Used 3-chloropyridine + LDA instead of bromo-precursor. | Switch to the 2-bromo-3-chloropyridine route to enforce regiochemistry. |

| No Reaction (Pyridyne) | Fluoride source is wet. | CsF is extremely hygroscopic. Flame-dry CsF under vacuum before use. |

| Side Products | Nucleophilic attack on Si vs. Protonation. | Avoid protic solvents (MeOH/H₂O) which quench the anion before elimination. |

References

-

Garg, N. K., et al. "Heterocyclic Aryne Precursors: Versatile Tools for Constructing Highly Substituted Indoles and Pyridines."[2] Sigma-Aldrich Technical Review.

-

Knochel, P., et al. "Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange." Zeitschrift für Naturforschung B, 2013.

-

Gros, P., & Fort, Y. "First Regioselective C-2 Lithiation of 3- and 4-Chloropyridines."[3] European Journal of Organic Chemistry, 2001.[3]

-

Goetz, A. E., & Garg, N. K. "Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model." Nature Chemistry, 2013.

Sources

- 1. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heterocyclic Aryne Precursors: Versatile Tools for Constructing Highly Substituted Indoles and Pyridines [sigmaaldrich.com]

- 3. Sci-Hub. First Regioselective C-2 Lithiation of 3- and 4-Chloropyridines / European Journal of Organic Chemistry, 2001 [sci-hub.ru]

Strategic Utilization of 3-Chloro-2-(trimethylsilyl)pyridine in Heterocyclic Synthesis

Topic: Reactivity of 3-Chloro-2-(trimethylsilyl)pyridine Content Type: Technical Whitepaper / Strategic Guide Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists.

Executive Summary

This compound (CAS: 79698-47-8) represents a specialized class of "amphiphilic" heterocyclic building blocks. Unlike standard halopyridines that react primarily as electrophiles, this molecule possesses dual orthogonality: the C3-chlorine offers a handle for oxidative addition (electrophilic site), while the C2-trimethylsilyl group serves as a latent nucleophile (via Hiyama coupling) or a regiocontrol element for directed metalation. This guide outlines the strategic application of this reagent, moving beyond simple substitution to complex scaffold construction, including its role as a precursor to 2,3-pyridyne intermediates.

The Dual-Handle Advantage: Structural Analysis

The utility of this compound lies in the electronic dissonance between its two adjacent substituents.

-

The C2-Trimethylsilyl (TMS) Group:

-

Role: Acts as a "masked" carbanion. Under fluoride activation, it undergoes transmetallation to Palladium (Hiyama coupling) or generates a transient anion for elimination.

-

Steric Influence: The bulky TMS group blocks the C2 position, forcing subsequent directed ortho-lithiation (DoM) or nucleophilic attacks to occur at distal positions (C4 or C6), thereby altering the natural regioselectivity of the pyridine ring.

-

-

The C3-Chloro Group:

-

Role: A traditional handle for cross-coupling (Suzuki, Stille, Buchwald-Hartwig) and a directing group for lithiation.

-

Electronic Effect: Inductively withdraws electron density, activating the C2-Si bond for easier cleavage compared to neutral phenylsilanes.

-

Divergent Reactivity Map

Figure 1: The divergent reactivity profile of this compound, enabling three distinct synthetic pathways from a single precursor.

Pathway A: The Hiyama Cross-Coupling

Mechanism:

While chloropyridines are typically electrophiles in cross-coupling, the presence of the TMS group allows this molecule to act as the nucleophilic partner. Research by Pierrat et al. demonstrated that the electron-deficient nature of the pyridine ring activates the C-Si bond, facilitating transmetallation under mild conditions.

Mechanistic Insight

Standard phenylsilanes often require harsh activation. However, the nitrogen atom in the pyridine ring, combined with the electron-withdrawing chlorine at C3, makes the silicon center hypervalent-susceptible. Upon treatment with a fluoride source (TBAF), a pentacoordinate silicate intermediate forms, which rapidly transfers the pyridyl group to the Palladium(II) center.

Key Advantage: This pathway allows for the synthesis of 2-aryl-3-chloropyridines without using unstable 2-pyridyl boronic acids (which are prone to protodeboronation).

Pathway B: The 2,3-Pyridyne (Hetaryne) Route

Mechanism: Fluoride-Induced 1,2-Elimination

This compound serves as a precursor to the highly reactive 2,3-pyridyne intermediate. While the triflate analog (Kobayashi precursor) is more common due to milder elimination conditions, the chloro-analog is a viable, cost-effective alternative.

-

Trigger: Fluoride (

) attacks the silicon atom. -

Anion Formation: A transient carbanion develops at C2.

-

Elimination: The lone pair at C2 expels the chloride leaving group at C3.

-

Result: Formation of the strained 2,3-pyridyne triple bond.

This intermediate must be generated in situ in the presence of a trapping agent (e.g., furan for Diels-Alder, or amines for nucleophilic addition).

Figure 2: Generation and trapping of the 2,3-pyridyne intermediate.

Experimental Protocols

Protocol 1: Synthesis of this compound

Rationale: This compound is best synthesized via Directed Ortho-Lithiation (DoM). The chlorine at C3 directs the base to the C2 position due to the inductive acidification of the C2 proton.

Reagents: 3-Chloropyridine, LDA (Lithium Diisopropylamide), TMSCl (Trimethylsilyl chloride).

-

Setup: Flame-dry a 250 mL round-bottom flask under Argon.

-

Base Generation: Add anhydrous THF (50 mL) and diisopropylamine (1.1 equiv). Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise. Stir for 30 mins to form LDA.

-

Lithiation: Add a solution of 3-chloropyridine (1.0 equiv) in THF dropwise at -78°C.

-

Critical Control Point: The temperature must not rise above -70°C to prevent "halogen dance" or benzyne formation at this stage. Stir for 1 hour. The solution will turn deep yellow/orange (formation of 3-chloro-2-lithio-pyridine).

-

-

Quench: Add TMSCl (1.2 equiv) dropwise.

-

Workup: Allow to warm to Room Temperature (RT) over 2 hours. Quench with saturated

. Extract with -

Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol 2: Hiyama Cross-Coupling (C2-Arylation)

Based on Pierrat et al. methodology.[2]

Reagents: this compound (1.2 equiv), Aryl Iodide (1.0 equiv),

-

Dissolution: In a Schlenk tube, dissolve the Aryl Iodide and Palladium catalyst in dry THF.

-

Addition: Add the pyridyl silane.

-

Activation: Add TBAF (1M in THF) dropwise at RT.

-

Observation: The solution may darken as

is generated and the catalytic cycle begins.

-

-

Reaction: Stir at RT for 4–12 hours. (Unlike phenylsilanes, heating is often unnecessary due to the activated pyridine ring).

-

Workup: Filter through a celite pad to remove Palladium black. Concentrate and purify.

Comparative Data: Coupling Efficiency

The following table highlights the efficiency of using the silyl-pyridine versus traditional boronic acids for C2-functionalization.

| Parameter | Hiyama Route (3-Cl-2-TMS-Py) | Suzuki Route (3-Cl-2-B(OH)2-Py) |

| Stability of Reagent | High (Storable liquid) | Low (Prone to protodeboronation) |

| Activation | Fluoride (TBAF/CsF) | Base (Carbonate/Phosphate) |

| Atom Economy | Moderate (TMS byproduct) | High |

| Side Reactions | Desilylation (protonation) | Homocoupling / Hydrolysis |

| Typical Yield | 65–85% | 40–60% (variable) |

Safety & Handling

-

Fluoride Sensitivity: The compound is stable to air and moisture but degrades rapidly in the presence of fluoride ions or strong bases. Store in borosilicate glass, not standard glass if trace HF is suspected, though standard storage is usually fine.

-

Toxicity: Like all halopyridines, handle in a fume hood.

-

Reactive Intermediates: If using for pyridyne generation, ensure the trapping agent is present before adding the fluoride source to prevent polymerization of the hetaryne.

References

-

Synthesis via Directed Lithiation: Gribble, G. W., & Saulnier, M. G. (1980). Lithiation of 3-halopyridines.[3][4][5][6] Synthesis of 3-halo-4-substituted pyridines. Tetrahedron Letters, 21(43), 4137-4140.

-

Hiyama Cross-Coupling Reactivity: Pierrat, P., Gros, P., & Fort, Y. (2005).[2][7] Hiyama Cross-Coupling of Chloro-, Fluoro-, and Methoxypyridyltrimethylsilanes: Room-Temperature Novel Access to Functional Bi(het)aryl. Organic Letters, 7(4), 697–700.

-

Pyridyne Precursor Chemistry: Garg, N. K., et al. (2011). Heterocyclic Aryne Precursors: Versatile Tools for Constructing Highly Substituted Indoles and Pyridines. Sigma-Aldrich Acta.

-

General Pyridine Functionalization: Knochel, P., et al. (2018).[8] Regioselective C–H Activation of Substituted Pyridines and other Azines using Mg- and Zn-TMP-Bases. SynOpen, 2, 78–95.[8]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. thieme-connect.de [thieme-connect.de]

Technical Guide: Stability, Handling, and Storage of 3-Chloro-2-(trimethylsilyl)pyridine

Executive Summary

3-Chloro-2-(trimethylsilyl)pyridine (CAS: 74483-17-3) is a specialized organosilicon building block used primarily in the synthesis of complex heterocyclic scaffolds.[1] Its utility stems from the orthogonal reactivity of the 3-chloro substituent (amenable to oxidative addition/cross-coupling) and the 2-trimethylsilyl group (amenable to Hiyama-Denmark coupling or ipso-substitution).

However, this dual functionality introduces significant stability challenges. The C(sp²)–Si bond at the pyridine 2-position is intrinsically labile, susceptible to protodesilylation triggered by moisture, acids, or even active surface sites on silica gel. This guide provides a rigorous, evidence-based framework for preserving the integrity of this reagent, ensuring reproducibility in downstream applications.

Part 1: Chemical Profile & Intrinsic Reactivity

| Property | Specification |

| CAS Number | 74483-17-3 |

| Formula | C₈H₁₂ClNSi |

| Molecular Weight | 187.74 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~85–90 °C (at reduced pressure, est.) |

| Solubility | Soluble in DCM, THF, Toluene, Hexanes; reacts with water/alcohols. |

| Primary Hazard | Skin/Eye Irritant; Moisture Sensitive. |

The Stability Paradox

The 2-trimethylsilyl group is electronically activated by the adjacent pyridine nitrogen. Unlike phenylsilanes, 2-pyridylsilanes possess a higher propensity for C–Si bond cleavage. The 3-chloro substituent exerts an inductive electron-withdrawing effect (-I), which theoretically stabilizes the carbanion character at the 2-position, but also makes the silicon center more electrophilic and susceptible to nucleophilic attack by water or fluoride.

Part 2: Stability Mechanisms & Degradation Pathways

The primary degradation pathway is protodesilylation . This is not a random decomposition but a chemically driven process catalyzed by trace moisture and acidic impurities.

Mechanism 1: Moisture-Induced Protodesilylation

Water attacks the silicon center, forming a hypervalent silicate intermediate. The pyridine nitrogen can act as an internal base (or proton shuttle), facilitating the cleavage of the C–Si bond and the protonation of the pyridine ring.

Mechanism 2: Acid-Catalyzed Desilylation

In the presence of trace acids (often found in unneutralized chloroform or aged solvents), the pyridine nitrogen is protonated. This increases the electrophilicity of the C–Si bond, leading to rapid loss of the TMS group and formation of 3-chloropyridine.

Visualization: Degradation Pathway

The following diagram illustrates the mechanistic flow of protodesilylation, highlighting the critical control points (Moisture and Acid).

Caption: Mechanistic pathway of protodesilylation showing the vulnerability of the C-Si bond to moisture and acid, mitigated by inert atmosphere.

Part 3: Storage Protocols

To maintain purity >97% over extended periods (6+ months), strict adherence to the following storage hierarchy is required.

Environmental Control

-

Temperature: 2°C to 8°C (Refrigerated). While -20°C is acceptable, it often leads to condensation issues upon warming if seals are imperfect. 4°C is optimal for liquid handling.

-

Atmosphere: Inert Gas (Argon preferred over Nitrogen). Argon is heavier than air and provides a better blanket for liquids in septum-sealed vials.

-

Light: Protect from direct light. Amber glass vials are mandatory to prevent potential photochemical activation or radical generation at the C-Cl bond.

Container Specifications

-

Primary: Borosilicate glass vial with a PTFE-lined screw cap.

-

Secondary: Sealed desiccant bag or jar containing activated molecular sieves.

-

Seal: Parafilm is insufficient for long-term storage. Use electrical tape or a secondary containment jar flushed with argon.

Storage Decision Tree

Caption: Decision logic for receiving and storing this compound to ensure long-term stability.

Part 4: Handling & Quality Control (QC)

Safe Handling Workflow

-

Equilibration: Allow the refrigerated container to warm to room temperature before opening. This prevents condensation of atmospheric moisture into the cold liquid.

-

Transfer: Use oven-dried glass syringes and needles. Avoid pouring.

-

Solvent Compatibility:

-

Compatible: Dry THF, Toluene, DCM, Diethyl Ether.

-

Incompatible: Alcohols (MeOH, EtOH), Water, wet DMF/DMSO.

-

Quality Control Protocol

Before committing this reagent to a high-value synthesis, validate its purity.

1. Visual Inspection:

-

Pass: Colorless to pale yellow liquid.[1]

-

Fail: Dark brown/orange liquid or presence of precipitate (indicates hydrolysis or polymerization).

2. Proton NMR Validation (CDCl₃):

-

Key Signal: Look for the Trimethylsilyl (TMS) singlet around 0.30 – 0.40 ppm .

-

Degradation Marker: Disappearance of the TMS peak and appearance of signals corresponding to 3-chloropyridine (aromatic region shifts) or HMDSO (hexamethyldisiloxane) at ~0.07 ppm.

-

Solvent Note: Use CDCl₃ neutralized with basic alumina or K₂CO₃. Acidic CDCl₃ can degrade the sample in the NMR tube.

References

-

Sigma-Aldrich. Safety Data Sheet: Chlorotrimethylsilane (Related Silyl Reactivity).[2]Link

-

TCI Chemicals. Safety Data Sheet: 2-(Trimethylsilyl)pyridine.Link

-

Anderson, J. C., et al. "Protodesilylation of allylsilanes and vinylsilanes." Journal of the Chemical Society, Perkin Transactions 1, 1995. Link

- Itami, K., et al. "Pyridine-Directed Organosilicon Cross-Coupling." Journal of the American Chemical Society. (Contextual grounding on Pyridyl-Si bond reactivity).

-

Combi-Blocks. Product Safety Sheet: 2-Chloro-3-(trimethylsilyl)pyridine (Isomer Analog).Link

Sources

3-Chloro-2-(trimethylsilyl)pyridine: Technical Guide & Literature Review

This guide serves as a technical deep-dive into 3-Chloro-2-(trimethylsilyl)pyridine , a pivotal organosilicon intermediate used primarily as a precursor for the generation of 2,3-pyridyne (2,3-didehydropyridine). This reactive intermediate is essential for constructing complex fused heterocyclic scaffolds in drug discovery.

CAS Registry Number: 79698-47-8 Molecular Formula: C₈H₁₂ClNSi Molecular Weight: 185.73 g/mol Synonyms: this compound; 2-Trimethylsilyl-3-chloropyridine.[1]

Executive Summary

This compound represents a robust, cost-effective alternative to silyl-triflate precursors for the generation of 2,3-pyridyne . While silyl-triflates (Kobayashi precursors) operate under mild conditions, they are often unstable and expensive. The 3-chloro analog offers superior thermal stability and shelf-life, releasing the reactive pyridyne species upon treatment with fluoride sources (e.g., CsF, TBAF) at elevated temperatures. Its primary application lies in heterocyclic annulation via Diels–Alder cycloadditions and regioselective nucleophilic additions , facilitating the synthesis of isoquinolines, naphthyridines, and C2-functionalized pyridine derivatives.

Synthesis of the Precursor

The synthesis of this compound is achieved via Directed Ortho Lithiation (DoM) . The inductive effect of the chlorine atom at C3 and the ring nitrogen acidifies the C2 proton, allowing for selective deprotonation.

Mechanistic Insight

-

Regiocontrol: The C2 position is the most acidic site (pKa ~26-27) due to the synergistic electron-withdrawing effects of the adjacent nitrogen and the meta-chlorine (inductive effect).

-

Lithiation Agent: Lithium diisopropylamide (LDA) is preferred over n-BuLi in some protocols to avoid nucleophilic attack on the pyridine ring, though n-BuLi is successfully used at cryogenic temperatures (–78 °C) as described by Choppin et al.

-

Electrophile Trapping: Trimethylsilyl chloride (TMSCl) traps the C2-lithio species.

Detailed Experimental Protocol

Reference: Choppin, S., Gros, P., & Fort, Y. (2001). European Journal of Organic Chemistry.

Reagents:

-

3-Chloropyridine (1.0 equiv)

-

n-Butyllithium (1.1 equiv, solution in hexanes)

-

Chlorotrimethylsilane (TMSCl) (1.2 equiv)

-

Dry THF (Solvent)

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe. Maintain an inert nitrogen atmosphere throughout.

-

Solvation: Charge the flask with dry THF and cool to –78 °C using a dry ice/acetone bath.

-

Lithiation: Add 3-chloropyridine. Slowly add n-BuLi dropwise via syringe pump over 15 minutes, maintaining the internal temperature below –70 °C.

-

Critical Control Point: Rapid addition causes local overheating, leading to polymerization or "dance" reactions (halogen dance).

-

-

Incubation: Stir the mixture at –78 °C for 1 hour to ensure complete formation of 3-chloro-2-lithiopyridine. The solution typically turns yellow/orange.

-

Quenching: Add TMSCl dropwise at –78 °C.

-

Warming: Allow the reaction to warm slowly to room temperature over 2–3 hours.

-

Workup: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether (3x). Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purification: Purify the residue via flash column chromatography (SiO₂; Hexane/EtOAc gradient) to yield the product as a colorless oil (Typical Yield: 80–85%).

Core Application: Generation of 2,3-Pyridyne

The defining application of this molecule is its role as a pyridyne generator .

Mechanism of Elimination

Unlike traditional elimination methods requiring strong bases (which can attack the ring), this method uses the high affinity of silicon for fluoride (bond energy: Si–F = 135 kcal/mol).

-

Fluoride Attack: Fluoride ion (from CsF or TBAF) attacks the silicon atom of the TMS group.

-

Anion Formation: A transient hypervalent silicate or a localized carbanion forms at C2.

-

Elimination: The lone pair at C2 expels the chloride leaving group at C3, generating the strained triple bond (2,3-pyridyne).

Visualization: Activation Pathway

The following diagram illustrates the conversion of the precursor to the active aryne and its subsequent trapping.

Caption: Fluoride-induced desilylation-elimination cascade generating the reactive 2,3-pyridyne intermediate.

Downstream Applications & Regioselectivity

A. Diels–Alder Cycloaddition ([4+2])

The 2,3-pyridyne intermediate acts as a potent dienophile.

-

Reaction: Trapping with furan yields 5,8-epoxy-5,8-dihydroquinoline.

-

Significance: Provides rapid access to fused bicyclic systems found in alkaloids.

B. Nucleophilic Addition

Nucleophiles (amines, alcohols, thiols) add across the strained triple bond.

-

Regioselectivity Rule: Nucleophilic attack on 2,3-pyridyne occurs exclusively at C2 .

-

Theoretical Basis: According to the Aryne Distortion Model (Garg/Houk), the 2,3-pyridyne is distorted such that the internal bond angle at C2 is larger (more linear), making it the site of nucleophilic attack. Additionally, the developing negative charge at C3 is stabilized by the inductive effect of the adjacent nitrogen, but the distortion factor is dominant.

Data Table: Comparative Efficiency of Pyridyne Precursors

| Precursor Type | Leaving Group | Activation | Temp | Stability | Cost |

| 3-Chloro-2-(TMS)pyridine | Cl⁻ | CsF / TBAF | 60–80 °C | High | Low |

| 3-Fluoro-2-(TMS)pyridine | F⁻ | CsF / TBAF | RT–50 °C | High | Medium |

| 3-(TMS)-2-pyridyl Triflate | OTf⁻ | CsF | 0 °C–RT | Low (Hydrolysis prone) | High |

Experimental Protocol: Pyridyne Trapping (Diels-Alder)

Standard procedure adapted from general aryne methodologies.

-

Mixture: In a sealed tube, dissolve this compound (1.0 mmol) and Furan (5.0 mmol, excess) in dry Acetonitrile (MeCN) or THF .

-

Activation: Add Cesium Fluoride (CsF) (2.5 mmol).

-

Note: CsF should be dried under vacuum at 150 °C prior to use to remove moisture.

-

-

Reaction: Heat the mixture to 60–80 °C for 12 hours. (Unlike triflates, the chloro-precursor requires thermal energy to overcome the poorer leaving group ability of chloride).

-

Workup: Filter through Celite to remove inorganic salts. Concentrate and purify via column chromatography.[2]

Regioselectivity Visualization

The following diagram details the regiochemical outcome of nucleophilic addition, a critical consideration for medicinal chemistry SAR (Structure-Activity Relationship) studies.

Caption: Nucleophilic attack favors C2 due to ground-state distortion of the pyridyne ring.

References

-

Choppin, S., Gros, P., & Fort, Y. (2001). C-2 Functionalization of 3-Halopyridines via 2-Lithio-3-halopyridine Intermediates. European Journal of Organic Chemistry, 2001(3), 603–606. Link

-

Goetz, A. E., & Garg, N. K. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. Journal of the American Chemical Society, 135(2), 758–766. Link

-

Bronner, S. M., & Garg, N. K. (2009). Efficient Synthesis of 2,3-Disubstituted Indoles and Benzofurans via the Annulation of Heterocyclic Arynes. Journal of Organic Chemistry, 74(22), 8842–8845. Link

-

Picot, A., et al. (2008). Reactivity of 2-Halopyridines under Directed Ortho-Metallation Conditions. Tetrahedron, 64(8), 1792-1802. Link

Sources

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 3-Chloro-2-(trimethylsilyl)pyridine

Executive Summary

3-Chloro-2-(trimethylsilyl)pyridine (CAS 79698-47-8) is a specialized organosilicon intermediate critical to modern medicinal chemistry and agrochemical synthesis. Distinguished by the steric bulk of the trimethylsilyl (TMS) group adjacent to the reactive pyridine nitrogen and a chlorine substituent, this compound serves as a versatile building block. It is particularly valued for its utility in Hiyama cross-coupling reactions and as a lipophilic scaffold in drug design.

This whitepaper provides an authoritative physicochemical profile, a validated synthetic protocol based on directed ortho-metalation (DoM), and handling guidelines to ensure experimental reproducibility and safety.

Physicochemical Characterization

Precise physical data for this compound is often conflated with its isomers in general databases. The values below represent a synthesis of available experimental data for structural analogs and calculated structure-property relationships (SPR), providing a reliable baseline for process development.

Comparative Properties Table

| Property | This compound (Target) | 2-(Trimethylsilyl)pyridine (Analog) | 3-Chloropyridine (Precursor) |

| CAS Number | 79698-47-8 | 13737-04-7 | 626-60-8 |

| Formula | C₈H₁₂ClNSi | C₈H₁₃NSi | C₅H₄ClN |

| Mol.[1] Weight | 185.73 g/mol | 151.28 g/mol | 113.54 g/mol |

| Physical State | Liquid (Clear to Light Yellow) | Liquid | Liquid |

| Boiling Point | ~85-95°C @ 10 mmHg (Est.)~215°C @ 760 mmHg (Pred.) | 47-49°C @ 5 mmHg176°C @ 760 mmHg | 148°C @ 760 mmHg |

| Density | 1.08 ± 0.05 g/mL (Est.) | 0.911 g/mL | 1.194 g/mL |

| LogP | ~3.2 (Pred.) | 2.5 | 1.3 |

| Flash Point | >80°C (Closed Cup) | 52°C | 66°C |

Technical Analysis of Properties

-

Boiling Point Dynamics: The introduction of the chlorine atom at the C3 position significantly increases the boiling point relative to the non-chlorinated analog (+30-40°C) due to increased molecular weight and polarizability. Distillation should strictly be performed under reduced pressure (<15 mmHg) to avoid thermal decomposition of the C-Si bond.

-

Density & Phase Separation: Unlike many organolithium precursors, this product is denser than water (>1.0 g/mL). However, in extraction scenarios using chlorinated solvents (DCM, Chloroform), it will remain in the organic phase.

-

Lipophilicity (LogP): The TMS group drastically increases lipophilicity (LogP ~3.2 vs 1.3 for 3-chloropyridine). This property is exploited in drug discovery to enhance blood-brain barrier (BBB) permeability of pyridine-based pharmacophores.

Synthetic Protocol: Directed Ortho-Metalation (DoM)[2]

The most robust synthesis of this compound utilizes Directed Ortho-Metalation (DoM) . The C3-Chlorine atom and the Pyridine Nitrogen act synergistically to direct lithiation to the C2 position, which is the most acidic site due to the inductive effect (-I) of both heteroatoms.

Reaction Logic Diagram

Figure 1: Synthetic workflow for the regioselective preparation of this compound via DoM.

Detailed Experimental Protocol

Reagents:

-

3-Chloropyridine (1.0 equiv)[1]

-

Lithium Diisopropylamide (LDA) (1.1 equiv) - Freshly prepared recommended

-

Trimethylsilyl Chloride (TMSCl) (1.2 equiv)

-

Tetrahydrofuran (THF) - Anhydrous, degassed

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, internal thermometer, and nitrogen inlet. Flush with N₂ for 15 minutes.

-

LDA Formation: Charge the flask with anhydrous THF and diisopropylamine. Cool to -78°C (dry ice/acetone bath). Add n-Butyllithium (2.5 M in hexanes) dropwise, maintaining internal temperature below -70°C. Stir for 30 minutes.

-

Directed Lithiation: Dissolve 3-chloropyridine in a minimal amount of anhydrous THF. Add this solution dropwise to the LDA mixture at -78°C.

-

Critical Checkpoint: The solution typically turns deep yellow/orange, indicating the formation of the 2-lithio-3-chloropyridine species. Stir for 1-2 hours at -78°C to ensure complete metalation.

-

-

Electrophilic Quench: Add neat TMSCl dropwise via syringe pump or pressure-equalizing addition funnel. The addition must be slow to prevent exotherms that could degrade the lithiated intermediate (benzyne formation pathway).

-

Warming & Hydrolysis: Allow the reaction to warm slowly to room temperature over 4 hours. Quench with saturated aqueous NH₄Cl.[2]

-

Purification:

-

Extract with Diethyl Ether or MTBE (3x).

-

Wash combined organics with Brine, dry over MgSO₄, and concentrate.[3]

-

Distillation: Purify the crude oil via vacuum distillation (approx. 85-95°C @ 10 mmHg) to obtain the pure colorless liquid.

-

Applications in Drug Discovery[5][6]

The primary utility of this compound lies in its ability to participate in Hiyama Coupling , a palladium-catalyzed cross-coupling reaction that offers a non-toxic alternative to Stille coupling (Tin) and a more stable alternative to Suzuki coupling (Boron) precursors.

Hiyama Coupling Pathway

The C-Si bond is activated by a fluoride source (e.g., TBAF or CsF), generating a pentacoordinate silicate intermediate that undergoes transmetalation with Palladium.

Figure 2: Mechanism of Fluoride-activated Hiyama Coupling utilizing the TMS group as a latent nucleophile.

Safety & Handling Guidelines

Hazard Classification:

-

Skin/Eye Irritant: Causes severe skin irritation and serious eye damage (Category 2/2A).

-

Combustible Liquid: Flash point >80°C, but vapors can form explosive mixtures.

Storage Protocol:

-

Moisture Sensitivity: The C-Si bond is relatively stable, but prolonged exposure to moisture can lead to protodesilylation (loss of TMS group).

-

Atmosphere: Store under Argon or Nitrogen atmosphere.

-

Temperature: Refrigerate (2-8°C) to maximize shelf life.

References

-

ChemicalBook. (2023). 2-(Trimethylsilyl)pyridine Physical Properties and Safety Data. Link

- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Reference for general DoM protocols on pyridines).

- Gribble, G. W., & Joule, J. A. (2010). Progress in Heterocyclic Chemistry. Elsevier. (Discussion on lithiation regioselectivity in 3-halopyridines).

-

PubChem. (2023). 3-Chloropyridine Compound Summary. National Library of Medicine. Link

- Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts. Accounts of Chemical Research. (Context for Hiyama Coupling utility).

Sources

Technical Guide: Mechanism of Formation for 3-Chloro-2-(trimethylsilyl)pyridine

Executive Summary

3-Chloro-2-(trimethylsilyl)pyridine is a high-value heteroaromatic scaffold, serving as a critical "orthogonal" building block in drug discovery. Its dual functionality—the electrophilic chlorine at C3 and the labile trimethylsilyl (TMS) group at C2—allows for sequential functionalization. The C3-chlorine is primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C2-TMS group acts as a masked proton, a steric blocking group, or a handle for ipso-substitution (e.g., Hiyama coupling).

Synthesizing this molecule requires overcoming the inherent regiochemical bias of the pyridine ring. Standard lithiation conditions often fail to target the C2 position, necessitating specific mechanistic strategies: Halogen-Metal Exchange (the robust industrial route) or Directed Lithiation via Superbases (the advanced direct route).

Mechanistic Core: Overcoming Regioselectivity Barriers

The formation of this compound hinges on generating a nucleophilic anion at the C2 position of the pyridine ring, followed by trapping with chlorotrimethylsilane (TMSCl).

The Regioselectivity Paradox

Direct deprotonation of 3-chloropyridine with standard bases like Lithium Diisopropylamide (LDA) typically yields the C4-lithio species, not the desired C2 species.

-

C4 Position: Activated by the inductive effect (-I) of the chlorine atom and sterically accessible. This is the kinetic and thermodynamic product with non-complexing bases.

-

C2 Position: Theoretically activated by both the ring nitrogen and the chlorine. However, lone-pair repulsion between the nitrogen and the approaching base often disfavors deprotonation here unless specific chelation effects are employed.

Pathway A: Halogen-Metal Exchange (The Robust Route)

This is the preferred method for high-purity synthesis. It utilizes 2,3-dichloropyridine as the starting material.[1]

-

Pre-Complexation: The alkyl lithium reagent (

-BuLi) coordinates to the pyridine nitrogen. -

Selective Exchange: Lithium-halogen exchange occurs rapidly and selectively at the C2 position.

-

Causality: The C2-Li bond is stabilized by the adjacent nitrogen lone pair (dipole stabilization) and the inductive effect of the electronegative nitrogen. Furthermore, the C2-Cl bond is more labile than the C3-Cl bond due to the activation by the ring nitrogen (alpha-effect).

-

-

Trapping: The resulting 3-chloro-2-lithiopyridine intermediate intercepts TMSCl to form the C-Si bond.

Pathway B: Superbase-Directed Lithiation (The Direct Route)

This advanced method allows the use of 3-chloropyridine directly, bypassing the need for di-halo precursors.

-

Reagent: Uses a "Superbase" mixture, specifically

-BuLi / LiDMAE (Lithium 2-(dimethylamino)ethoxide). -

Mechanism: The alkoxide ligand (LiDMAE) coordinates to the pyridine nitrogen, creating a "Complex Induced Proximity Effect" (CIPE). This tethers the lithium base in close proximity to the C2 proton.

-

Result: The base is geometrically constrained to deprotonate C2, overriding the natural preference for C4.

Visualization of Reaction Pathways[2]

The following diagram illustrates the divergent pathways dictated by reagent choice.

Figure 1: Divergent mechanistic pathways. Green paths indicate successful formation of the target; red dashed path indicates the common side-reaction.

Experimental Protocol: Halogen-Metal Exchange Route

This protocol is selected for its reproducibility and scalability in a drug discovery setting.

Reagents & Stoichiometry

| Component | Equiv. | Role | Critical Note |

| 2,3-Dichloropyridine | 1.0 | Substrate | Must be dry (azeotrope with toluene if needed). |

| 1.05 | Exchange Reagent | Titrate before use. Use hexanes solution (1.6 M or 2.5 M). | |

| TMSCl | 1.2 | Electrophile | Freshly distilled over CaH₂ or from a sure-seal bottle. |

| THF | [0.2 M] | Solvent | Anhydrous, inhibitor-free. |

Step-by-Step Methodology

-

System Preparation:

-

Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, internal thermometer, and nitrogen inlet.

-

Cool the system to -78 °C using a dry ice/acetone bath. Why: Low temperature prevents the "Halogen Dance" side reaction where the lithium migrates to the C4 position.

-

-

Substrate Addition:

-

Charge the flask with 2,3-dichloropyridine (1.0 equiv) dissolved in anhydrous THF.

-

Allow the solution to equilibrate to -78 °C for 15 minutes.

-

-

Lithium-Halogen Exchange (The Critical Step):

-

Add

-BuLi (1.05 equiv) dropwise via syringe pump over 20 minutes. -

Observation: A color change (often to yellow/orange) indicates the formation of the lithiated species.

-

Hold: Stir at -78 °C for exactly 30 minutes. Note: Extended stirring (>1 hr) can lead to scrambling of the lithium species.

-

-

Electrophilic Quench:

-

Add TMSCl (1.2 equiv) dropwise, maintaining the internal temperature below -70 °C.

-

The reaction is extremely fast; the color may fade immediately.

-

-

Workup:

-

Allow the mixture to warm to 0 °C over 1 hour.

-

Quench with saturated aqueous NH₄Cl.

-

Extract with Ethyl Acetate (3x). Dry organics over Na₂SO₄ and concentrate.

-

Data & Validation: Expected Outcomes

| Parameter | Specification | Mechanistic Insight |

| Yield | 85-95% | High yield confirms the efficiency of C2-selective exchange over C3. |

| Regioisomer Ratio | >98:2 (C2:C4) | The alpha-nitrogen effect strongly favors C2-Li stability. |

| ¹H NMR Shift | TMS signal @ ~0.3 ppm | Diagnostic singlet (9H). |

| Byproducts | 3-chloropyridine | Result of protonation (moisture ingress) instead of silylation. |

Troubleshooting the "Halogen Dance"

If significant amounts of 3-chloro-4-(trimethylsilyl)pyridine are observed, it indicates the reaction temperature rose above -60 °C before the quench. At higher temperatures, the kinetic C2-lithio species isomerizes to the thermodynamic C4-lithio species.

References

-

Gros, P., et al. (2002). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-LiDMAE: New Access to 6-Functionalized 2-Chloropyridines. This seminal work establishes the "Superbase" methodology for overcoming standard regioselectivity rules in chloropyridines.

-

Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Provides the foundational rules for "Halogen Dance" and Lithium-Halogen exchange selectivities in heteroaromatics.

-

Gribble, G. W., et al. (1993). Regioselective Ortho-Lithiation of Halopyridines.[2] Defines the limitations of LDA and the thermodynamic preference for C4 lithiation in 3-halopyridines.

-

Clayden, J. (2002). Organolithiums: Selectivity for Synthesis.[3] The authoritative text on the mechanism of lithium-halogen exchange and the role of solvent/aggregation.

Sources

Technical Guide: Safety and Handling of 3-Chloro-2-(trimethylsilyl)pyridine

Executive Summary

3-Chloro-2-(trimethylsilyl)pyridine (CAS: 79698-47-8) is a specialized organosilicon heterocyclic building block used primarily in pharmaceutical discovery and advanced organic synthesis.[1][2] It serves as a versatile reagent for Hiyama cross-coupling reactions and as a precursor for functionalized pyridines via directed ortho-metalation (DoM) strategies.

This guide addresses the specific safety challenges associated with this compound, including its moisture sensitivity , potential for protodesilylation , and the hazards inherent to halogenated pyridines. Users must treat this compound as a skin/eye irritant and a combustible liquid that requires strict inert atmosphere handling to maintain reagent integrity and safety.

Chemical Identity & Physical Properties[1][3][4]

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 79698-47-8 |

| Molecular Formula | C₈H₁₂ClNSi |

| Molecular Weight | 185.73 g/mol |

| Physical State | Liquid (Colorless to pale yellow) |

| Solubility | Soluble in DCM, THF, Toluene, Chloroform |

| Boiling Point | ~90 °C at 18 mmHg (Estimated based on analogs) |

| Flash Point | ~64 °C (Estimated; Treat as Combustible Class IIIA) |

| Density | ~1.0–1.1 g/mL |

Hazard Identification (GHS Classification)

Note: Specific GHS data for this isomer is often interpolated from structural analogs (2-trimethylsilylpyridine and 3-chloropyridine). Treat with maximum precaution.

Primary Hazards

-

H227: Combustible liquid.[1]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

-

EUH014: Reacts violently with water (Hydrolysis of C-Si bond may be exothermic and release volatile siloxanes).

Decomposition Products

Upon thermal decomposition or hydrolysis, this compound may release:

-

Hydrogen Chloride (HCl): Corrosive gas.

-

Hexamethyldisiloxane: Volatile, flammable byproduct of hydrolysis.

-

Nitrogen Oxides (NOx): Toxic fumes.

Safe Handling Protocols

Engineering Controls

-

Fume Hood: All handling must occur within a certified chemical fume hood to capture volatile irritants.

-

Inert Atmosphere: The C-Si bond at the 2-position of pyridine is susceptible to nucleophilic attack (e.g., by water). Store and handle under Nitrogen (N₂) or Argon (Ar) .

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical splash goggles are mandatory. A face shield is recommended during syringe transfer or quenching operations.

-

Hand Protection:

-

Standard: Nitrile gloves (minimum thickness 0.11 mm) for incidental splash.

-

Immersion/Spill: Silver Shield® or Viton® gloves are recommended for prolonged contact with halogenated pyridine solvents.

-

-

Skin Protection: Lab coat required; chemical-resistant apron recommended for synthesis scales >10g.

Transfer & Storage Workflow

The following diagram illustrates the critical decision pathways for transferring this moisture-sensitive reagent.

Caption: Logical workflow for maintaining inert conditions during reagent transfer.

Reaction Safety: Hiyama Coupling & Desilylation

The primary utility of this compound lies in its ability to undergo Hiyama cross-coupling or controlled desilylation . These reactions introduce specific safety risks involving fluoride sources and exothermic quenching.

Hiyama Coupling Risks

In Hiyama coupling, a fluoride source (e.g., TBAF, CsF) activates the silicon center.

-

Risk: The generation of hypervalent silicon species can be exothermic.

-

Control: Add the fluoride source slowly at 0°C or room temperature.

-

Incompatibility: Avoid strong acids during the coupling phase, as they will cause premature protodesilylation (loss of the TMS group).

Mechanistic Safety Pathway

Understanding the reactivity profile prevents "runaway" side reactions.

Caption: Reaction pathway showing the divergence between successful coupling and unwanted protodesilylation.

Emergency Procedures

Spill Response

-

Evacuate: Clear the immediate area of non-essential personnel.

-

Ventilate: Increase fume hood sash airflow if safe.

-

Absorb: Use an inert absorbent (vermiculite or sand). Do NOT use water , as hydrolysis will release hexamethyldisiloxane and potentially HCl.

-

Disposal: Collect in a sealable container labeled "Halogenated Organic Waste."

Fire Fighting

-

Class: Combustible Liquid (Class IIIA).

-

Extinguishing Media: CO₂, Dry Chemical, or Foam.

-

Warning: Do not use a solid water stream, as it may scatter the burning liquid and accelerate hydrolysis.

First Aid

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.

-

Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.

Waste Disposal

-

Segregation: This compound contains both chlorine and silicon . It should be disposed of in the Halogenated Organic Solvents stream.

-

Quenching: Before disposal, small residues can be quenched by slowly adding to a stirred mixture of isopropanol and dilute sodium bicarbonate to neutralize any potential HCl generation from hydrolysis.

References

-

PubChem. Pyridine, 2-(trimethylsilyl)- Compound Summary (Analog Reference). National Library of Medicine. Available at: [Link]

-

Pierrat, P., et al. Hiyama Cross-Coupling of Chloro-, Fluoro-, and Methoxypyridyltrimethylsilanes. Organic Letters, 2005. Available at: [Link]

Sources

Methodological & Application

Application Note: Precision Suzuki-Miyaura Cross-Coupling of 3-Chloro-2-(trimethylsilyl)pyridine

Part 1: Strategic Overview & Challenge Analysis

The "Ortho-Silyl" Paradox

3-Chloro-2-(trimethylsilyl)pyridine represents a high-value, yet electronically and sterically demanding scaffold in drug discovery. It serves as a critical linchpin for accessing 2,3-disubstituted pyridines —a motif ubiquitous in kinase inhibitors and GPCR modulators.

However, this substrate presents a "Perfect Storm" of challenges for standard Suzuki-Miyaura protocols:

-

Electronic Deactivation: The pyridine nitrogen coordinates to Palladium, potentially poisoning the catalyst.

-

Steric Shielding: The bulky trimethylsilyl (TMS) group at the C2 position exerts significant steric pressure on the C3 reaction site, hindering the oxidative addition of the Palladium(0) species.

-

Leaving Group Inertness: Aryl chlorides are intrinsically less reactive than bromides or iodides. Combined with the electron-rich nature of the TMS group (via

-donation), the C3-Cl bond activation energy is elevated. -

Chemo-stability: The C2-Si bond is susceptible to protodesilylation under harsh basic conditions or in the presence of fluoride impurities, risking the loss of the regiochemical handle.

The Solution: Ligand-Accelerated Catalysis

To overcome the high activation barrier at the C3 position while preserving the C2-TMS group, "standard" tetrakis(triphenylphosphine)palladium(0) conditions are often insufficient. This protocol utilizes Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) , specifically SPhos or XPhos , which facilitate oxidative addition into hindered aryl chlorides and promote reductive elimination via their bulky architecture.

Part 2: Experimental Protocol

Method A: The "High-Fidelity" Coupling (Recommended)

Designed for maximum conversion with retention of the TMS group.

1. Reaction Setup Table

| Component | Equiv. | Role | Specific Reagent Recommendation |

| Substrate | 1.0 | Electrophile | This compound (>97% purity) |

| Boronic Acid | 1.2 - 1.5 | Nucleophile | Aryl/Heteroaryl Boronic Acid (Pinacol esters preferred for stability) |

| Catalyst | 0.02 - 0.05 | Pd Source | SPhos Pd G3 (CAS: 1445085-55-1) or Pd(OAc)₂ + SPhos (1:2 ratio) |

| Base | 2.0 - 3.0 | Activator | K₃PO₄ (Tribasic Potassium Phosphate), finely ground |

| Solvent | [0.2 M] | Medium | 1,4-Dioxane / Water (10:1) or Toluene / Water (10:1) |

2. Step-by-Step Procedure

Step 1: Inert Environment Preparation

-

Oven-dry a reaction vial or round-bottom flask equipped with a magnetic stir bar.

-

Evacuate and backfill with Argon (or Nitrogen) three times. Note: Oxygen is the primary cause of catalyst death in low-loading Pd cycles.

Step 2: Reagent Charging

-

Add This compound (1.0 equiv), the Boronic Acid (1.2 equiv), and K₃PO₄ (2.0 equiv) to the vessel.

-

Crucial: If using the precatalyst SPhos Pd G3 (recommended for air stability and rapid activation), add it now (2-5 mol%).

-

If using Pd(OAc)₂/SPhos: Premix Pd(OAc)₂ and SPhos in a separate vial in the solvent for 5 minutes to generate the active species before addition.

Step 3: Solvent Addition & Degassing

-

Add 1,4-Dioxane and Water (10:1 ratio). The small amount of water is essential for the transmetallation step (formation of the hydroxo-palladium species).

-

Sparge the solution with Argon for 5–10 minutes.

Step 4: Reaction

-

Seal the vessel and heat to 80 °C - 100 °C .

-

Monitor via LC-MS or TLC.

-

Reaction Time: Typically 2–6 hours.

-

Checkpoint: If conversion stalls at 50%, add a second portion of boronic acid (0.5 equiv) and catalyst (1 mol%).

-

Step 5: Work-up

-

Dilute with EtOAc and wash with Water/Brine.

-

Dry organic layer over Na₂SO₄, filter, and concentrate.

-

Purification: Flash column chromatography. Note: The TMS group increases lipophilicity; the product will likely elute faster than the desilylated byproduct.

Part 3: Mechanistic Visualization & Workflow

The following diagram illustrates the catalytic cycle adapted for this hindered substrate and the downstream utility of the TMS group.

Figure 1: Reaction workflow for the Suzuki coupling of this compound, highlighting the catalytic cycle and downstream functionalization options.

Part 4: Critical Troubleshooting & Optimization

The "De-silylation" Risk

Symptom: Observation of 3-arylpyridine (mass = Product - 72 amu). Cause: High temperature combined with strong hydroxide concentration (from base hydrolysis). Fix:

-

Switch base from K₃PO₄ to Cs₂CO₃ or K₂CO₃ .

-

Reduce water content (use strictly anhydrous Dioxane with 2 equiv of powdered KOH if the boronic acid is activated enough, otherwise stick to minimal water).

-

Lower temperature to 80 °C and extend time.

Stalled Conversion (The "Chloride Problem")

Symptom: Starting material remains after 4 hours. Cause: Incomplete oxidative addition due to sterics (TMS group). Fix:

-